Sodium bentonite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bentonite, sodian: is a type of clay mineral primarily composed of montmorillonite, a phyllosilicate mineral. It is known for its high water absorption capacity and swelling ability, which makes it useful in various industrial applications. Bentonite, sodian is widely used in fields such as oil drilling, environmental protection, and agriculture due to its excellent adsorption properties and chemical inertness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bentonite, sodian is typically prepared by converting calcium ions in natural bentonite into sodium ions through an ion exchange reaction. This process involves contacting the bentonite with a sodium salt solution, allowing the sodium ions to replace the calcium ions in the bentonite .

Industrial Production Methods: In industrial settings, the preparation of bentonite, sodian involves large-scale ion exchange processes. The natural bentonite is treated with sodium carbonate or other sodium salts to enhance its swelling properties and adsorption capacity. The treated bentonite is then dried and ground to the desired particle size for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Bentonite, sodian undergoes several types of chemical reactions, including:

Ion Exchange Reactions: The primary reaction involves the exchange of calcium ions with sodium ions.

Adsorption Reactions: Bentonite, sodian can adsorb various organic and inorganic substances due to its high surface area and cation exchange capacity.

Common Reagents and Conditions:

Sodium Carbonate: Used in the ion exchange process to convert calcium bentonite to sodium bentonite.

Water: Facilitates the swelling and dispersion of bentonite particles.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: Bentonite, sodian is used as a catalyst and adsorbent in various chemical reactions. Its high surface area and cation exchange capacity make it suitable for applications in catalysis and separation processes .

Biology: In biological research, bentonite, sodian is used for its ability to adsorb proteins and other biomolecules. It is also employed in the preparation of biosensors and bioassays .

Medicine: Bentonite, sodian is used in pharmaceutical formulations as a binder and disintegrant. Its adsorption properties are utilized in drug delivery systems to control the release of active ingredients .

Industry: In the oil and gas industry, bentonite, sodian is used as a drilling mud additive to lubricate and cool the drill bit, as well as to stabilize boreholes. It is also used in wastewater treatment, soil remediation, and as a soil conditioner in agriculture .

Mecanismo De Acción

Bentonite, sodian exerts its effects primarily through its high cation exchange capacity and adsorption properties. The montmorillonite structure allows for the exchange of cations, which facilitates the adsorption of various substances. The swelling ability of bentonite, sodian enhances its capacity to absorb water and other liquids, making it effective in applications such as drilling muds and soil conditioners .

Comparación Con Compuestos Similares

Calcium Bentonite: Unlike sodium bentonite, calcium bentonite has lower swelling capacity and is used in applications requiring less expansion.

Kaolinite: A non-swelling clay mineral used in ceramics and as a filler in paper and rubber industries.

Illite: Another non-swelling clay mineral with lower cation exchange capacity compared to bentonite

Uniqueness of Bentonite, Sodian: Bentonite, sodian is unique due to its high swelling capacity, excellent adsorption properties, and chemical inertness. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial processes to environmental protection .

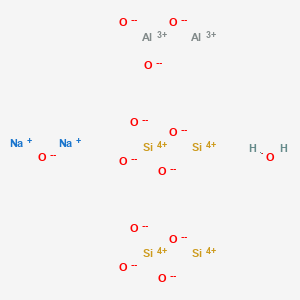

Propiedades

Número CAS |

85049-30-5 |

|---|---|

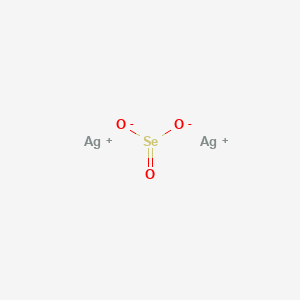

Fórmula molecular |

Al2H2Na2O13Si4 |

Peso molecular |

422.29 g/mol |

Nombre IUPAC |

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |

InChI |

InChI=1S/2Al.2Na.H2O.12O.4Si/h;;;;1H2;;;;;;;;;;;;;;;;/q2*+3;2*+1;;12*-2;4*+4 |

Clave InChI |

ONCZQWJXONKSMM-UHFFFAOYSA-N |

SMILES canónico |

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

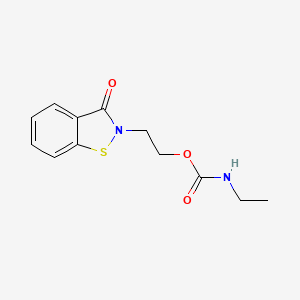

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)